

N-Allylcinnamylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Allyl-3-phenylprop-2-en-1-amine*

Cat. No.: B3021083

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CAS Number: 86386-72-3

This technical guide provides a comprehensive overview of N-allylcinnamylamine, a molecule of interest in the fields of chemical synthesis and drug discovery. Due to the limited availability of direct research on N-allylcinnamylamine, this document also explores the characteristics of its parent compounds, cinnamylamine and allylamine, and its precursor, cinnamaldehyde, to offer a thorough understanding of its potential properties and applications.

Physicochemical Properties

While extensive experimental data for N-allylcinnamylamine is not readily available in the public domain, its basic properties can be inferred from its chemical structure.

Property	Value	Source
CAS Number	86386-72-3	Molbase
Molecular Formula	C ₁₂ H ₁₅ N	Inferred
Molecular Weight	173.25 g/mol	Inferred
Synonyms	N-cinnamyl-N-allylamine, N-allyl-3-phenyl-2-propen-1-amine	Molbase

Synthesis and Experimental Protocols

Detailed synthetic procedures specifically for N-allylcinnamylamine are not extensively published. However, a general approach would involve the N-alkylation of allylamine with cinnamyl halide or a reductive amination of cinnamaldehyde with allylamine. A biotechnological approach for the synthesis of the parent compound, cinnamylamine, has been documented and provides a valuable experimental framework.

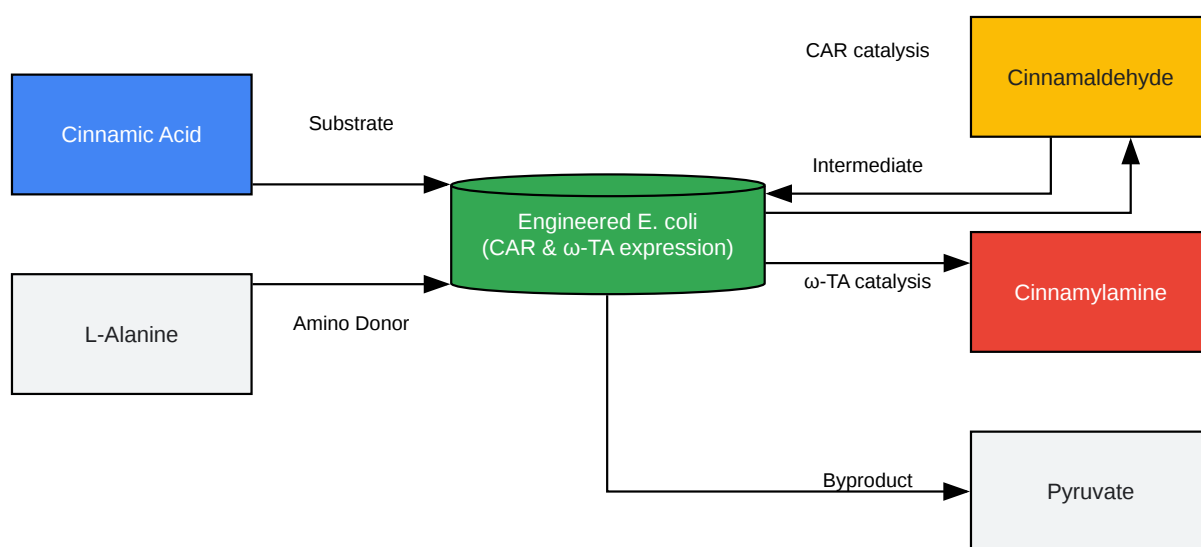
Biosynthesis of Cinnamylamine in *E. coli*

A potential route for the production of the cinnamylamine backbone involves a whole-cell biocatalytic process using engineered *Escherichia coli*. This method offers an environmentally friendly alternative to traditional chemical synthesis.

Experimental Protocol: Whole-Cell Biocatalysis for Cinnamylamine Production

- **Strain Preparation:** An *E. coli* strain is engineered to express a carboxylic acid reductase (CAR) and an ω -transaminase (ω -TA). The CAR converts cinnamic acid to cinnamaldehyde, and the ω -TA subsequently converts cinnamaldehyde to cinnamylamine. To prevent the reduction of cinnamaldehyde to cinnamyl alcohol, genes encoding for relevant endogenous alcohol dehydrogenases may be knocked out.
- **Culture and Induction:** The engineered *E. coli* is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β -D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).
- **Whole-Cell Bioconversion:**
 - The induced cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - The cell pellet is resuspended in the reaction buffer containing the substrate (cinnamic acid), a co-substrate for the transaminase (e.g., L-alanine), and necessary cofactors (e.g., pyridoxal-5'-phosphate for the ω -TA).

- The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
- Product Extraction and Analysis:
 - After the reaction, the mixture is centrifuged to separate the cells.
 - The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layer is dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure.
 - The product (cinnamylamine) is then purified using techniques such as column chromatography and analyzed by methods like HPLC and GC-MS to confirm its identity and purity.



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Biosynthesis of Cinnamylamine Workflow

Potential Biological Activity and Signaling Pathways

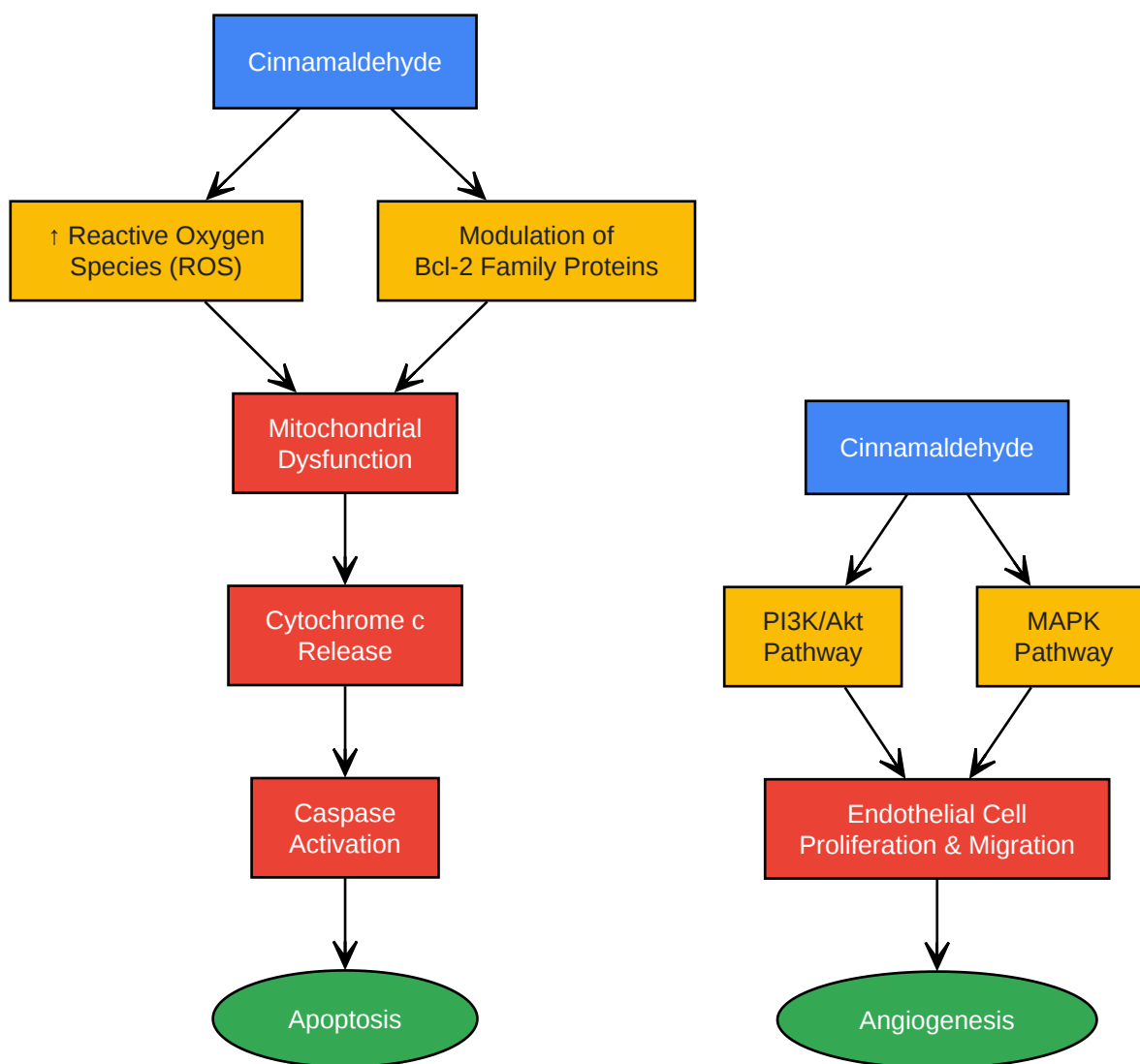
While no specific biological activities have been reported for N-allylcinnamylamine, the activities of its precursor, cinnamaldehyde, and the general pharmacology of allylamines

provide a strong basis for predicting its potential therapeutic effects.

Insights from Cinnamaldehyde: Anticancer and Angiogenesis Modulation

Cinnamaldehyde has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells and modulating angiogenesis (the formation of new blood vessels).

Apoptosis Induction: Cinnamaldehyde can trigger apoptosis through the intrinsic and extrinsic pathways. It has been shown to increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This activates a cascade of caspases, ultimately leading to cell death. Furthermore, cinnamaldehyde can influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.^{[1][2][3]}



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